2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-morpholin-4-yl-5-(2-naphthalen-2-yl-2-oxoethyl)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c32-22(21-11-10-18-6-4-5-9-20(18)16-21)17-31-26(33)24-25(23(29-31)19-7-2-1-3-8-19)35-27(28-24)30-12-14-34-15-13-30/h1-11,16H,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXQQMORXPZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one represents a novel class of thiazolo[4,5-d]pyridazine derivatives, which have garnered attention due to their diverse biological activities. This article synthesizes existing research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazolo[4,5-d]pyridazinone core with morpholino and naphthalene substituents. The presence of these functional groups is believed to enhance its pharmacological profile.
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a variety of biological activities, including:
- Antifungal Activity : Compounds similar to the target compound have shown significant antifungal properties by inhibiting ergosterol synthesis in fungi. For example, certain thiazole derivatives were found to inhibit the CYP51 enzyme, crucial for ergosterol biosynthesis in Candida albicans and Candida parapsilosis .
- Antitumor Activity : Analogues of thiazolo[4,5-d]pyridazines have been investigated for their potential in cancer therapy. Studies suggest that these compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antifungal Studies
A study on thiazole heterocycles demonstrated that specific derivatives inhibited fungal growth effectively. For instance:
- Compound 2e showed an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole .
Antitumor Mechanisms
Research into the antitumor effects of similar compounds revealed:
- In vitro studies indicated that certain thiazole derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies
- Case Study on Antifungal Efficacy :
- Case Study on Anticancer Properties :
Data Tables
| Activity Type | Compound | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| Antifungal | 2e | 1.23 | Candida parapsilosis |
| Antitumor | Thiazole Derivative A | IC50 = 15 µM | Breast Cancer Cells |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyridazines have been tested against various human tumor cell lines, demonstrating promising cytotoxic effects. In vitro studies revealed that these compounds could inhibit cell proliferation effectively, with some exhibiting IC values in the low micromolar range .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related thiazolo-pyridazine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
The antioxidant properties of similar compounds are also noteworthy. Research has demonstrated that thiazolo-pyridazine derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. This activity is often evaluated using assays such as DPPH and ABTS radical scavenging tests .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolo[4,5-d]pyridazinone Core
The primary structural analogs differ in substituents at the 5- and 7-positions, which critically influence physicochemical and biological properties.
Key Findings :
- The phenyl group in the target compound improves hydrophobic interactions with protein pockets compared to the thiophen-2-yl analog, which may enhance target binding but reduce aqueous solubility .
- The naphthalen-2-yl group at the 5-position is conserved in both compounds, suggesting its role in maintaining planar aromatic interactions critical for activity.
Comparison with Thiazolidinone Derivatives
While structurally distinct, thiazolidinone derivatives (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones) share synthetic methodologies and substituent-driven activity trends .
Key Insights :
- The bicyclic system of the target compound likely confers greater rigidity and selectivity compared to flexible thiazolidinones.
- Shared synthetic steps (e.g., ethanol reflux) highlight scalability but differ in purification solvents (DMF-EtOH for thiazolidinones vs. ethanol alone for thiazolo derivatives).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction conditions be optimized?
- The synthesis involves multi-step organic reactions, including cyclization of thiazolo-pyridazine cores and functionalization with morpholino and naphthyl-oxoethyl groups. Key steps include:
- Thiazolo-pyridazine core formation : Use of phosphorus pentasulfide or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Morpholino incorporation : Nucleophilic substitution with morpholine under basic conditions (e.g., K₂CO₃) at 60–80°C .
- Naphthyl-oxoethyl coupling : Alkylation or acylation reactions monitored via HPLC to ensure >95% purity .
- Optimization : Adjust temperature, solvent polarity, and stoichiometric ratios to minimize side products. For example, excess morpholine (1.5–2 eq) improves substitution efficiency .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration (e.g., naphthalenyl protons at δ 7.5–8.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₂₃N₃O₂S) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the morpholino and thiazolo-pyridazine moieties .
Advanced Research Questions
Q. How does the compound’s structural complexity influence its biological activity, and what strategies resolve contradictory data in target binding assays?
- The fused thiazolo-pyridazine core and naphthyl-oxoethyl group create a planar, hydrophobic structure that may intercalate DNA or inhibit kinase ATP-binding pockets. Contradictions in IC₅₀ values (e.g., nM vs. µM ranges) arise from:
- Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
- Solubility issues : Optimize DMSO concentration (<1%) or use surfactants (e.g., Tween-20) to prevent aggregation .
- SAR Studies : Compare analogs (e.g., replacing naphthalenyl with fluorophenyl) to isolate pharmacophore contributions .
Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or oxidation of the morpholino group .
- Pharmacokinetic profiling :
- Oral bioavailability : Administer in rodent models and measure plasma concentration-time curves. Adjust formulations (e.g., PEGylation) to enhance solubility .
- Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs via scintillation counting .
Q. How can researchers design experiments to elucidate the mechanism of action, given the compound’s multifunctional potential?
- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digestion and LC-MS/MS identification .
- CRISPR screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data with high variability in biological replicates?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Exclude outliers via Grubbs’ test .
- Bayesian hierarchical modeling : Account for inter-experiment variability by pooling data across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
